1-(3-Pyridylmethyl)-4-(4-pyridylmethyl)piperazine
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Overview
Description
1-(3-Pyridylmethyl)-4-(4-pyridylmethyl)piperazine is a chemical compound that features a piperazine ring substituted with pyridylmethyl groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Pyridylmethyl)-4-(4-pyridylmethyl)piperazine typically involves the reaction of piperazine with pyridylmethyl halides under basic conditions. The reaction can be carried out in solvents such as ethanol or acetonitrile, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-Pyridylmethyl)-4-(4-pyridylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridylmethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of piperazine derivatives with reduced pyridylmethyl groups.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(3-Pyridylmethyl)-4-(4-pyridylmethyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-(3-Pyridylmethyl)-4-(4-pyridylmethyl)piperazine involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting bacterial growth or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Pyridylmethyl)-4-(4-pyridylmethyl)piperazine
- 1-(3-Pyridylmethyl)-4-(3-pyridylmethyl)piperazine
- 1-(4-Pyridylmethyl)-4-(4-pyridylmethyl)piperazine
Uniqueness
1-(3-Pyridylmethyl)-4-(4-pyridylmethyl)piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities or selectivities for molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H20N4 |
---|---|
Molecular Weight |
268.36 g/mol |
IUPAC Name |
1-(pyridin-3-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine |
InChI |
InChI=1S/C16H20N4/c1-2-16(12-18-5-1)14-20-10-8-19(9-11-20)13-15-3-6-17-7-4-15/h1-7,12H,8-11,13-14H2 |
InChI Key |
JKYPKUWQPOXXDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)CC3=CN=CC=C3 |
Origin of Product |
United States |
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